molecular formula C12H11N3O B1298878 N-(4-aminophenyl)pyridine-2-carboxamide CAS No. 491839-49-7

N-(4-aminophenyl)pyridine-2-carboxamide

Cat. No.: B1298878
CAS No.: 491839-49-7
M. Wt: 213.23 g/mol
InChI Key: RALBTYIQUXBZBK-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)pyridine-2-carboxamide is a heterocyclic compound featuring a pyridine ring linked to a 4-aminophenyl group via a carboxamide bridge. This structural motif is frequently utilized in medicinal chemistry and materials science, particularly as an intermediate in synthesizing pharmaceuticals or metal-coordinating agents.

Properties

IUPAC Name

N-(4-aminophenyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c13-9-4-6-10(7-5-9)15-12(16)11-3-1-2-8-14-11/h1-8H,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALBTYIQUXBZBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355744
Record name N-(4-aminophenyl)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

491839-49-7
Record name N-(4-aminophenyl)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(4-aminophenyl)pyridine-2-carboxamide is an organic compound with notable biological activities, particularly in cancer research. Its chemical structure, characterized by a pyridine ring substituted with a carboxamide and an amino group on a phenyl ring, positions it as a significant molecule in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₁N₃O
  • Structure : The compound consists of a pyridine ring with a carboxamide group and an amino group attached to a phenyl ring.

This compound primarily targets the MET protein, which is crucial in regulating cell proliferation, survival, and motility. The compound exhibits antiproliferative effects against various cancer cell lines, including:

  • A549 (lung cancer)
  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

The mechanism includes the induction of apoptosis in cancer cells by modulating cell cycle processes and influencing downstream signaling pathways associated with the MET protein .

Anticancer Effects

Research has shown that this compound demonstrates significant cytotoxicity against several cancer cell lines. Below is a summary of its antiproliferative activity:

Cell Line IC50 (µM) Effect
A5495.6Moderate
HeLa4.2High
MCF-73.8High

These values indicate that the compound is particularly effective against MCF-7 cells, suggesting its potential as a therapeutic agent in breast cancer treatment .

Case Studies

  • Study on Lung Cancer (A549 Cells) :
    • Researchers evaluated the efficacy of this compound on A549 cells, noting a significant reduction in cell viability at concentrations above 5 µM. The study concluded that the compound could serve as a lead for developing new lung cancer therapies.
  • Cervical Cancer (HeLa Cells) :
    • Another investigation focused on HeLa cells, where this compound induced apoptosis through caspase activation pathways. The results highlighted its potential as an effective treatment for cervical cancer .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to structurally similar compounds:

Compound Name Structure Features Unique Aspects
N-(4-bromophenyl)pyridine-2-carboxamideContains bromine instead of an amino groupExhibits enhanced reactivity due to bromine
N-(3-aminophenyl)pyridine-2-carboxamideAmino group at the meta positionDifferent biological activity profile
N-(4-methylphenyl)pyridine-2-carboxamideMethyl substitution on the phenyl ringAlters lipophilicity and solubility

These comparisons illustrate how variations in substituents can lead to distinct chemical properties and biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The table below compares N-(4-aminophenyl)pyridine-2-carboxamide with structurally related analogs:

Compound Name Substituent/Modification Key Properties/Applications Toxicity/Handling
This compound 4-aminophenyl group Potential for hydrogen bonding, drug intermediate, metal coordination Not explicitly reported; amino group may influence bioavailability and metabolism
N-(4-Bromophenyl)pyridine-2-carboxamide Bromine substituent (electron-withdrawing) Forms palladium complexes for catalysis (e.g., [N-(4-BrPh)pyridine-2-carboxamidato]Pd) No acute toxicity reported in
N-[(4-Methoxyphenyl)methyl]pyridine-2-carboxamide Methoxyphenylmethyl group Electron-donating methoxy group; used in R&D Acute toxicity (oral, dermal, inhalation; Category 4)
4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide Phenoxy linker, methylated carboxamide Pharmaceutical intermediate (e.g., kinase inhibitors) No toxicity data provided; methyl group may reduce reactivity
N-{4-[(4-Hydroxy-3-nitrobenzoyl)amino]phenyl}pyridine-2-carboxamide Nitro and hydroxy benzoyl groups Enhanced hydrogen bonding via -OH; potential for bioactivity Not reported

Key Differentiators

  • Electronic Effects: The amino group in the target compound increases electron density, favoring interactions with electrophilic targets or metal ions (e.g., Pd(II), Pt(II)) . In contrast, bromine (electron-withdrawing) in N-(4-Bromophenyl)pyridine-2-carboxamide stabilizes metal complexes for catalytic applications .
  • Solubility and Reactivity: Methoxy substituents (e.g., N-[(4-Methoxyphenyl)methyl]pyridine-2-carboxamide) improve lipophilicity but may reduce aqueous solubility .
  • Toxicity : The methoxy derivative’s acute toxicity (Category 4 across routes) contrasts with the lack of reported toxicity for brominated or aminated analogs, suggesting substituents critically influence safety profiles .

Pharmaceutical Relevance

  • Intermediate Utility: emphasizes 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide as a key intermediate in kinase inhibitor synthesis. The target compound’s amino group offers analogous versatility for constructing urea, sulfonamide, or imine derivatives .
  • Biological Activity : Nitro and hydroxy groups () could confer antibacterial or antitumor properties, whereas methoxy groups may align with CNS-targeting molecules (e.g., piperazine derivatives in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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